
Éter monododecílico de octaetilenglicol
Descripción general
Descripción
Octaethyleneglycol monododecyl ether (C12E8) is a nonionic surfactant formed by the ethoxylation of dodecanol (lauryl alcohol) to give a material with 8 repeat units of ethylene glycol . It can be used for solubilization of membrane-bound proteins .
Synthesis Analysis
The synthesis of Octaethyleneglycol monododecyl ether involves the ethoxylation of dodecanol, yielding a compound with eight repeated units of ethylene glycol .Molecular Structure Analysis
The molecular formula of Octaethyleneglycol monododecyl ether is C28H58O9 . The linear formula is CH3(CH2)11(OCH2CH2)8OH .Physical And Chemical Properties Analysis
Octaethyleneglycol monododecyl ether has a molecular weight of 538.75 g/mol . It has a critical micelle concentration (CMC) of 0.11 . The substance is a solid at room temperature .Relevant Papers Octaethyleneglycol monododecyl ether has been used in various studies. For instance, it has been used to assess intestinal sodium transport mechanisms . It has also been used to investigate interactions between dyes and surfactants in inkjet ink used for textiles . Additionally, it has been used in the study of membrane proteins in a native-like state .
Mecanismo De Acción
Target of Action
Octaethylene glycol monododecyl ether, also known as Octaethyleneglycol monododecyl ether or 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol, is a nonionic surfactant . Its primary targets are membrane-bound proteins . These proteins play crucial roles in various biological processes, including signal transduction, transport of molecules across the membrane, and cell adhesion .
Mode of Action
The compound’s mode of action is attributed to its amphiphilic nature , which includes a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dodecyl group . This allows it to interact with both the hydrophilic and hydrophobic regions of membrane-bound proteins . It forms micelles in aqueous solutions, where the hydrophobic tails aggregate to shield themselves from the surrounding water molecules, while the hydrophilic PEG chains extend outward .
Biochemical Pathways
Octaethylene glycol monododecyl ether affects the biochemical pathways involving membrane-bound proteins. It is used for solubilizing and stabilizing integral membrane proteins while maintaining their native structure and function . This property makes it an invaluable tool in membrane protein research .
Pharmacokinetics
As a surfactant, it is known to enhance the solubility of other compounds, potentially affecting their bioavailability .
Result of Action
The compound’s action results in the solubilization and stabilization of membrane proteins . This can facilitate the study of these proteins in a native-like state, enabling researchers to better understand their structure and function .
Action Environment
The action of Octaethylene glycol monododecyl ether can be influenced by environmental factors such as temperature and pH. For instance, its critical micelle concentration (CMC), which is the concentration at which micelles start to form, is known to be 8×10 −5 M at 25 °C . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Octaethyleneglycol monododecyl ether in laboratory experiments is its wide range of properties, which make it suitable for a variety of applications. Octaethyleneglycol monododecyl ether is non-toxic, has low surface tension, is soluble in both water and organic solvents, and is capable of forming stable surface films. Additionally, Octaethyleneglycol monododecyl ether is relatively easy to synthesize and is readily available. The main limitation of Octaethyleneglycol monododecyl ether is its relatively high cost, which can limit its use in certain applications.
Direcciones Futuras
The future of Octaethyleneglycol monododecyl ether is bright, as it has a wide range of potential applications. Octaethyleneglycol monododecyl ether could be used to improve the solubility and permeability of drugs, to increase the stability of proteins and other molecules, and to create novel nanoparticles for drug delivery, imaging, and diagnostics. Additionally, Octaethyleneglycol monododecyl ether could be used to create stable surface films for a variety of industrial and laboratory applications. Finally, Octaethyleneglycol monododecyl ether could be used to create novel materials for use in medical devices and other applications.
Aplicaciones Científicas De Investigación
Mecanismos de Transporte de Sodio Intestinal
El éter monododecílico de octaetilenglicol se ha utilizado en la investigación para explorar los mecanismos detrás del transporte de sodio intestinal. Esta aplicación es crucial para comprender cómo los nutrientes y los electrolitos se absorben en el tracto gastrointestinal, lo que puede tener implicaciones para la salud y la gestión de las enfermedades .
Interacciones en la tinta de inyección de tinta para textiles
Los estudios también han investigado las interacciones entre los tintes y los tensioactivos en la tinta de inyección de tinta utilizada para textiles con la ayuda del éter monododecílico de octaetilenglicol. Esta investigación es significativa para mejorar la calidad y la durabilidad de las telas impresas .
Estudio de proteínas de membrana
Este compuesto sirve como detergente para estudiar proteínas de membrana en un estado que se asemeja mucho a su entorno natural. Por ejemplo, se ha utilizado en el estudio de la ATPasa, una enzima que proporciona energía para varios procesos celulares .
Disrupción de la envoltura viral
La investigación ha indicado posibles formulaciones sinérgicas con éter monododecílico de octaetilenglicol que podrían ser efectivas contra virus envueltos, lo que es una vía prometedora para desarrollar nuevos tratamientos antivirales .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O9/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-19-21-34-23-25-36-27-28-37-26-24-35-22-20-33-18-16-31-14-12-29/h29H,2-28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYELLDKEOUKVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184640 | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3055-98-9 | |
| Record name | C12E8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Octaethylene glycol monododecyl ether?
A1: The molecular formula of Octaethylene glycol monododecyl ether (C12E8) is C28H58O9, and its molecular weight is 526.77 g/mol.
Q2: Are there any available spectroscopic data for this compound?
A2: While the provided papers do not include specific spectroscopic data, Raman spectroscopy has been used to investigate the molecular conformations of tri- through octaethylene glycol monododecyl ethers in the solid state. [] The results confirmed that the conformation of the oxyethylene chain in these surfactants is fundamentally identical to the helical structure of poly(oxyethylene).
Q3: How does Octaethylene glycol monododecyl ether interact with proteins?
A3: C12E8 interacts with proteins by solubilizing them in aqueous solutions. Studies with band 3, an anion-exchange protein, showed that C12E8 prevents aggregation and helps maintain the protein's native structure. [] This interaction is crucial for various applications, including protein purification, crystallization, and functional studies.
Q4: Can Octaethylene glycol monododecyl ether be used to study enzyme kinetics?
A4: Yes, C12E8 has been used to study the kinetics of enzymes like sarcoplasmic reticulum Ca2+-ATPase. [] Researchers found that the detergent-solubilized monomer of the enzyme exhibited different kinetic properties compared to the membrane-bound form, highlighting the importance of considering the enzyme's environment in kinetic studies.
Q5: How does Octaethylene glycol monododecyl ether affect the properties of lipid membranes?
A5: C12E8 can solubilize lipids and modify the properties of lipid membranes. This characteristic makes it useful in studying membrane proteins, as it allows for their extraction and reconstitution into artificial membranes for functional analysis. [, ]
Q6: What is the role of Octaethylene glycol monododecyl ether in drug delivery systems?
A6: C12E8 can be employed in drug delivery systems due to its ability to form mixed micelles with other surfactants. This property enables the encapsulation and delivery of both hydrophilic and hydrophobic drugs. [] For example, C12E8-based mixed micelles have been investigated for their potential to solubilize and deliver poorly soluble drugs. []
Q7: Can Octaethylene glycol monododecyl ether be used to study the properties of nanoparticles?
A7: C12E8 can be used to study the properties of nanoparticles, specifically their impact on oil-water interfaces. Studies have shown that the presence of C12E8 at the interface can affect the migration and behavior of oil droplets in the presence of nanoparticles. []
Q8: How does the stability of Octaethylene glycol monododecyl ether vary under different conditions?
A9: The stability of C12E8 is dependent on factors like pH, temperature, and the presence of other chemicals. Studies have demonstrated that C12E8 is more stable under acidic conditions than alkaline conditions. [] Additionally, its stability can be affected by the presence of oxidizing agents or elevated temperatures.
Q9: How is Octaethylene glycol monododecyl ether used in computational chemistry and modeling?
A11: C12E8 is often incorporated into computational models to simulate its behavior in various systems. For instance, coarse-grained models of C12E8 have been developed to study its self-assembly behavior in solution, its interactions with other molecules, and its effects on interfacial properties. [, ]
Q10: How does the structure of Octaethylene glycol monododecyl ether, especially the length of the poly(oxyethylene) chain, affect its properties and applications?
A12: The length of the poly(oxyethylene) chain in C12E8 significantly influences its hydrophilic-lipophilic balance (HLB), which in turn affects its solubility, aggregation behavior, and interaction with other molecules. Studies have shown that longer poly(oxyethylene) chains generally lead to higher water solubility and a greater tendency to form micelles. []
Q11: What are some strategies to improve the stability, solubility, or bioavailability of formulations containing Octaethylene glycol monododecyl ether?
A13: The stability and bioavailability of formulations containing C12E8 can be enhanced by optimizing factors like pH, temperature, and the use of appropriate excipients. Adding co-solvents, cyclodextrins, or other surfactants can improve solubility. [] Furthermore, encapsulation techniques like liposomes or nanoparticles can enhance bioavailability.
Q12: What SHE regulations should be considered when working with Octaethylene glycol monododecyl ether?
A12: When working with C12E8, it's crucial to follow standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE), handling the chemical in a well-ventilated area, and disposing of it according to local regulations. Consult the material safety data sheet (MSDS) for detailed safety information.
Q13: Is there any information on the pharmacokinetics and pharmacodynamics of Octaethylene glycol monododecyl ether?
A13: The provided research papers primarily focus on the physicochemical properties and applications of C12E8, and do not contain specific data on its pharmacokinetics or pharmacodynamics.
Q14: Is there any information on the in vitro and in vivo efficacy of Octaethylene glycol monododecyl ether?
A14: The provided research papers do not contain data on the in vitro or in vivo efficacy of C12E8, as they primarily focus on its physicochemical properties and applications in various research contexts.
Q15: How does Octaethylene glycol monododecyl ether behave in mixed surfactant systems?
A17: C12E8 can form mixed micelles with other surfactants, both ionic and nonionic. [, , ] The properties of these mixed micelles, such as their size, shape, and critical micelle concentration (CMC), depend on the specific surfactants used and their relative concentrations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
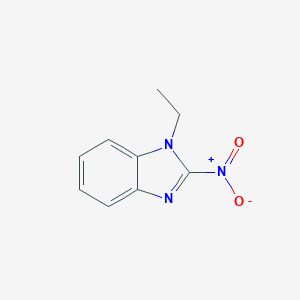
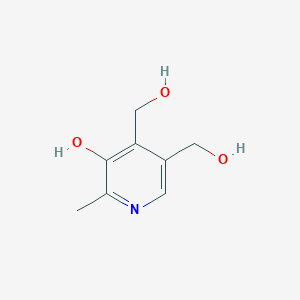
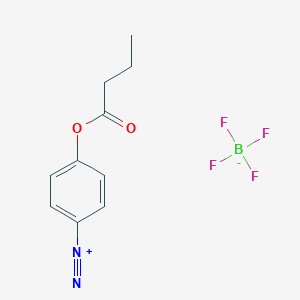
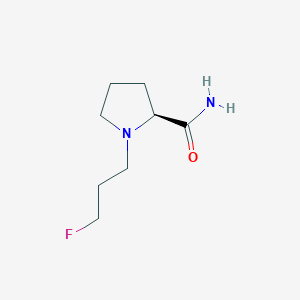


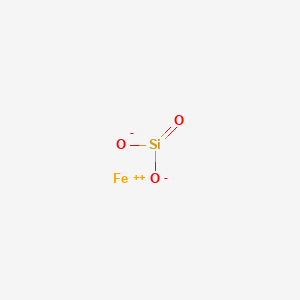

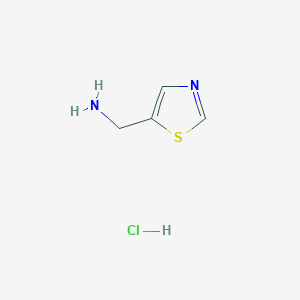

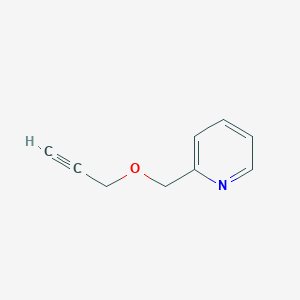
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)